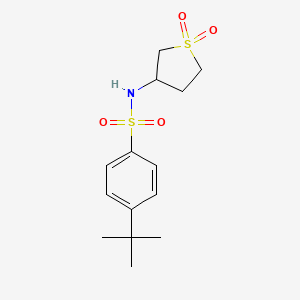

4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide

Description

4-tert-Butyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a tert-butyl substituent at the para-position of the benzene ring and a 1,1-dioxothiolan-3-yl moiety linked via a sulfonamide group. The 1,1-dioxothiolan-3-yl group may enhance solubility or binding interactions compared to simpler sulfonamides .

Propriétés

IUPAC Name |

4-tert-butyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4S2/c1-14(2,3)11-4-6-13(7-5-11)21(18,19)15-12-8-9-20(16,17)10-12/h4-7,12,15H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDLSCUKLJXMRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2CCS(=O)(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-tert-butylbenzenesulfonyl chloride with a thiolane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced under specific conditions to form amines.

Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The thiolane ring may also play a role in modulating the compound’s biological effects by interacting with cellular components.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Functional Features

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Key Observations :

- The 1,1-dioxothiolan-3-yl group introduces a sulfone moiety, which could enhance metabolic stability compared to non-oxidized thiolanes .

- Analogs like 1c and M10 demonstrate the importance of substituent flexibility: ethenyl linkers in 1c improve COX-2 binding, while imidazolyl-diazenyl groups in M10 optimize Mpro inhibition .

Activité Biologique

4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which includes:

- A tert-butyl group

- A benzene sulfonamide moiety

- A dioxo-thiolan ring

Molecular Formula: C14H18N2O4S

Molecular Weight: 318.43 g/mol

CAS Number: 864293-77-6

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Anticancer Properties

Preliminary studies suggest that this compound may inhibit specific enzymes or pathways involved in cancer cell growth. Notably, it has shown promise as a novel chemotherapeutic agent due to its ability to target cancerous cells effectively. For instance, compounds with similar structural features have been reported to possess significant anticancer activity by inhibiting cell proliferation in various cancer cell lines.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Some derivatives have demonstrated effectiveness against bacterial strains, indicating potential applications in treating infections .

The biological activity of this sulfonamide derivative may be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition: The dioxo-thiolan structure may facilitate interactions with enzymes critical for cellular processes.

- Cellular Pathway Modulation: Compounds with similar structures have been shown to modulate signaling pathways involved in cell survival and proliferation.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds and their mechanisms:

- Antitumor Activity: A study found that structurally related compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting that the sulfonamide moiety enhances anticancer activity .

- Antimicrobial Testing: In vitro assays indicated that derivatives of benzene sulfonamides displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria .

- T-cell Proliferation Inhibition: Research on related compounds demonstrated their ability to inhibit T-cell proliferation, highlighting potential immunosuppressive properties that could be harnessed in therapeutic applications .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Biological Activity | IC50 (μM) | Remarks |

|---|---|---|---|

| Compound A | Anticancer | 0.004 | Potent Lck inhibitor |

| Compound B | Antimicrobial | 6.46 | Effective against E. coli |

| Compound C | Antitumor | 5.00 | Inhibits breast cancer cell growth |

Q & A

Basic: What are the key synthetic routes and critical reaction conditions for synthesizing 4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Sulfonylation : React 4-tert-butylbenzenesulfonyl chloride with a thiolane derivative (e.g., 3-aminothiolane-1,1-dioxide) in the presence of a base (e.g., triethylamine) to form the sulfonamide bond.

Purification : Use recrystallization or column chromatography to isolate the product.

Critical Conditions :

- Solvent : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reactivity .

- Temperature : Maintain 0–25°C during sulfonylation to prevent side reactions .

- Catalyst : Base catalysts (e.g., triethylamine) neutralize HCl byproducts, improving yield .

Basic: How is structural characterization of this compound performed, and what analytical techniques are essential?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Identifies protons/carbons in the tert-butyl group (~1.3 ppm for tert-butyl CH₃), sulfonamide (δ 3.5–4.0 ppm for NH), and thiolane ring (δ 2.5–3.5 ppm for S-linked CH₂) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 386.1) .

- Infrared Spectroscopy (IR) : Peaks at ~1150 cm⁻¹ (S=O stretch) and ~1340 cm⁻¹ (sulfonamide S-N) validate functional groups .

Advanced: How can reaction mechanisms involving the thiolane ring and sulfonamide group be optimized for derivatization?

Methodological Answer:

- Thiolane Ring Reactivity :

- Oxidation : The dioxo-thiolane ring is redox-stable but can undergo nucleophilic substitution at the 3-position. Use mild bases (e.g., K₂CO₃) to avoid ring degradation .

- Sulfonamide Functionalization :

- Kinetic Control : Monitor reaction progress via HPLC to isolate intermediates and minimize by-products .

Advanced: What strategies are used to assess biological activity, and how are contradictory data resolved?

Methodological Answer:

- Biological Assays :

- Contradiction Resolution :

- Dose-Response Curves : Confirm activity thresholds across replicates.

- Metabolite Interference : Use LC-MS to rule out degradation products skewing results .

Advanced: How can synthetic yield be optimized while minimizing by-products?

Methodological Answer:

- Stepwise Optimization :

- DoE (Design of Experiments) : Vary solvent (DMF vs. THF), temperature (0°C vs. RT), and catalyst loading to identify ideal parameters .

- By-Product Analysis : Use TLC/MS to detect impurities (e.g., over-sulfonylated derivatives) .

- Yield Improvement :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 mins vs. 24 hrs) and improves purity .

Advanced: How to address contradictory results in biological assays (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

- Experimental Variables :

- Cell Line Variability : Validate assays in ≥3 cell lines (e.g., HEK293, HeLa) to confirm target specificity .

- Buffer Conditions : Adjust pH (7.4 vs. 6.5) to mimic physiological environments; sulfonamide solubility varies with pH .

- Statistical Analysis :

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking :

- Software : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., carbonic anhydrase IX).

- Key Interactions : Hydrogen bonding between sulfonamide S=O and Zn²⁺ in enzyme active sites .

- MD Simulations :

- Stability Analysis : Run 100-ns simulations to assess binding pose retention .

Advanced: How to design derivatization strategies to enhance pharmacological properties?

Methodological Answer:

- Structural Modifications :

- ADMET Prediction :

- Tools : SwissADME predicts logP (<3.5 optimal) and CYP450 inhibition risks .

Advanced: How to evaluate the compound’s stability under varying storage and experimental conditions?

Methodological Answer:

- Accelerated Stability Testing :

- Thermal Stress : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

- Photolytic Stress : Expose to UV light (ICH Q1B guidelines) to assess photodegradation .

- Solution Stability : Test in PBS (pH 7.4) and DMSO; precipitation indicates poor solubility .

Advanced: How to validate analytical methods for quantifying the compound in complex matrices?

Methodological Answer:

- HPLC Validation :

- Linearity : R² ≥0.99 across 1–100 µg/mL.

- LOQ/LOD : Limit of quantification ≤1 µg/mL, LOD ≤0.3 µg/mL .

- Matrix Effects : Spike plasma samples with known concentrations; recoveries ≥85% confirm method robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.